2,4,4-Trimethyl-2,3-pentanediol
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Overview
Description
2,4,4-Trimethyl-2,3-pentanediol is an organic compound with the molecular formula C8H18O2. It is a diol, meaning it contains two hydroxyl groups (-OH). This compound is known for its applications in various industrial and scientific fields due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: 2,4,4-Trimethyl-2,3-pentanediol can be synthesized through the aldol condensation of isobutyraldehyde, followed by hydrogenation. The reaction typically involves the use of a base catalyst such as sodium hydroxide or sodium alkoxide. The aldol condensation produces an intermediate, which is then hydrogenated to yield the final diol product .
Industrial Production Methods: In industrial settings, the production of this compound often involves continuous processes to enhance efficiency and yield. The use of alkali metal hydroxide catalysts is common, and the reaction conditions are optimized to achieve high conversion rates and productivities .
Chemical Reactions Analysis
Types of Reactions: 2,4,4-Trimethyl-2,3-pentanediol undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form ketones or aldehydes.
Reduction: The compound can be reduced to form hydrocarbons.
Substitution: The hydroxyl groups can be substituted with other functional groups through reactions with appropriate reagents.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) can be used to replace hydroxyl groups with halogens.
Major Products Formed:
Oxidation: Ketones or aldehydes.
Reduction: Hydrocarbons.
Substitution: Halogenated compounds.
Scientific Research Applications
2,4,4-Trimethyl-2,3-pentanediol has a wide range of applications in scientific research:
Chemistry: It is used as a building block in organic synthesis and as a solvent in various chemical reactions.
Biology: The compound is utilized in the study of biochemical pathways and as a reagent in enzymatic reactions.
Medicine: It serves as an intermediate in the synthesis of pharmaceuticals and other bioactive compounds.
Mechanism of Action
The mechanism by which 2,4,4-Trimethyl-2,3-pentanediol exerts its effects depends on its chemical interactions with other molecules. The hydroxyl groups can form hydrogen bonds, which play a crucial role in its solubility and reactivity. In biochemical applications, the compound can interact with enzymes and other proteins, influencing their activity and function .
Comparison with Similar Compounds
2,2,4-Trimethyl-1,3-pentanediol: Another diol with similar applications but different structural properties.
2,2,4-Trimethyl-1,3-pentanediol monoisobutyrate: Used as a plasticizer and surface stabilizer.
2,2,4-Trimethyl-1,3-pentanediol diisobutyrate: Commonly used in paints and coatings.
Uniqueness: 2,4,4-Trimethyl-2,3-pentanediol is unique due to its specific structural arrangement, which imparts distinct physical and chemical properties. Its ability to undergo various chemical reactions and its applications in multiple fields make it a versatile and valuable compound.
Biological Activity
2,4,4-Trimethyl-2,3-pentanediol (CAS No. 64512-96-5) is a branched-chain glycol with significant applications in various industries, including cosmetics and plastics. Its biological activity has garnered attention due to its potential effects on human health and the environment. This article reviews the compound's biological properties, including its absorption, metabolism, and potential toxicological effects.
- Molecular Formula : C₈H₁₈O₂
- Molecular Weight : 146.23 g/mol
- Boiling Point : 232 °C
- Melting Point : 54 °C
- Density : 0.9485 g/cm³ (20 °C)
Absorption and Metabolism
Research indicates that this compound is readily absorbed through the skin and gastrointestinal tract. The compound exhibits high solubility in water (up to 22.8 mg/ml), enhancing its bioavailability .
A study on the urinary excretion of metabolites in rats administered with the compound revealed that two major metabolites were detected: 2,2,4-trimethyl-1,3-pentanediol (TMPD) and 3-hydroxy-2,2,4-trimethylvaleric acid (HTMV). Urinary excretion kinetics demonstrated that HTMV levels correlated with the administered dose, suggesting it as a reliable biomarker for exposure assessment .
Toxicological Effects
The toxicological profile of this compound has been evaluated in various studies:
- Skin Irritation and Sensitization : In dermatological assessments, the compound was found to have low sensitization potential at concentrations commonly used in cosmetic formulations .
- Respiratory Effects : Exposure to vapors from products containing this compound has been linked to respiratory issues such as asthma and other allergic reactions. This correlation raises concerns regarding its use in indoor environments .
- Endocrine Disruption Potential : Some studies have suggested that certain metabolites of this compound may exhibit endocrine-disrupting properties; however, definitive conclusions require further investigation .
Case Study 1: Occupational Exposure
A study investigating workers exposed to products containing this compound found elevated levels of HTMV in urine samples. This finding indicated significant absorption and potential chronic exposure risks associated with occupational settings where these compounds are used extensively .
Case Study 2: Environmental Impact
Research on environmental contamination from plasticizers has highlighted the persistence of this compound in aquatic systems. Its bioaccumulation potential raises concerns about long-term ecological effects and human exposure through contaminated water sources .
Data Summary Table
Property | Value |
---|---|
Molecular Formula | C₈H₁₈O₂ |
Molecular Weight | 146.23 g/mol |
Boiling Point | 232 °C |
Melting Point | 54 °C |
Density | 0.9485 g/cm³ |
Solubility | Very soluble (up to 22.8 mg/ml) |
Skin Permeation | Yes |
Bioavailability Score | 0.55 |
Properties
CAS No. |
73174-88-6 |
---|---|
Molecular Formula |
C8H18O2 |
Molecular Weight |
146.23 g/mol |
IUPAC Name |
2,4,4-trimethylpentane-2,3-diol |
InChI |
InChI=1S/C8H18O2/c1-7(2,3)6(9)8(4,5)10/h6,9-10H,1-5H3 |
InChI Key |
JDYWKAYETKZYIF-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)C(C(C)(C)O)O |
Origin of Product |
United States |
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